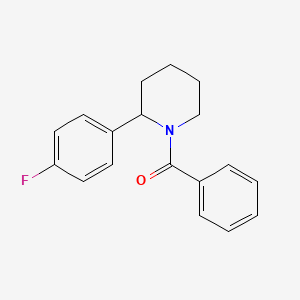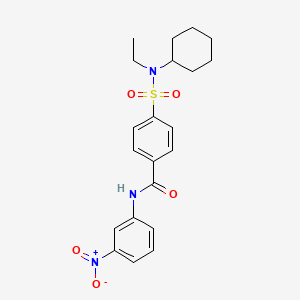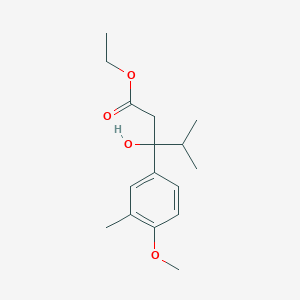![molecular formula C23H17Cl3N2O3 B2710688 4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one CAS No. 400087-11-8](/img/structure/B2710688.png)
4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one, also known as PPC, is a novel compound with a wide range of applications in scientific research. It is a derivative of phthalazinone, a heterocyclic compound, and has been used in the synthesis of various organic compounds, as well as in the study of enzyme inhibition and other biochemical processes. PPC is an important tool for scientists to explore the structure and function of enzymes and other proteins, as well as to study the effects of drugs and other compounds on biological systems.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of novel derivatives of 1,2,4-triazole, including compounds structurally related to 4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one. These compounds were screened for antimicrobial activities, with some exhibiting good to moderate effectiveness against test microorganisms (Bektaş et al., 2007).
Organophosphorus Compounds Studies
Research by Scheibye et al. (1982) involved the formation of 3-pyrazoline-5-thione disulfides from 3,5-pyrazolidinediones. This study included the synthesis of compounds like 1-phthalazinone-4-thione, providing insights into the chemical behavior and potential applications of phthalazinone derivatives (Scheibye et al., 1982).
Novel Quinazolinone Derivatives
Habib et al. (2013) conducted a study on the synthesis of novel quinazolinone derivatives, including compounds structurally similar to phthalazin-1-one. These derivatives were evaluated for their antimicrobial activity, highlighting the potential medicinal applications of such compounds (Habib et al., 2013).
GABA-A Benzodiazepine Receptor Ligands
Carling et al. (2004) identified compounds related to 1,2,4-triazolo[3,4-a]phthalazines as high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptors. This research provides a basis for understanding the potential neurological or therapeutic applications of phthalazine derivatives (Carling et al., 2004).
PDE4 Inhibitors
A study by Van der Mey et al. (2001) involved the synthesis of 4-aryl-substituted phthalazinones with inhibitory activity toward cAMP-specific phosphodiesterase (PDE4). This research highlights the potential of phthalazinone derivatives in developing new therapeutic agents (Van der Mey et al., 2001).
Agrochemical Formulations
Research by Masunaga et al. (2001) on dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations included the study of phthalazinone derivatives. This study contributes to understanding the environmental impact and safety of such compounds in agricultural applications (Masunaga et al., 2001).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O3/c1-30-10-11-31-21-13-20(18(25)12-19(21)26)28-23(29)17-5-3-2-4-16(17)22(27-28)14-6-8-15(24)9-7-14/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOSPLFCCKEADV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]phthalazin-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2710610.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)
![6-(2-Fluorophenyl)-2-hexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710613.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)
![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate](/img/structure/B2710627.png)